3-Fluoro-4-methoxybiphenyl

説明

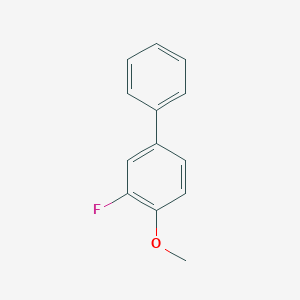

Structure

3D Structure

特性

CAS番号 |

106291-23-0 |

|---|---|

分子式 |

C13H11FO |

分子量 |

202.22 g/mol |

IUPAC名 |

2-fluoro-1-methoxy-4-phenylbenzene |

InChI |

InChI=1S/C13H11FO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 |

InChIキー |

VACQQHZZCOZKJC-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methoxybiphenyl: A Core Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Biphenyls

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a privileged structure, offering a versatile and semi-rigid framework for constructing complex molecular architectures. The strategic introduction of fluorine atoms into these scaffolds has become a cornerstone of modern drug design, profoundly influencing a molecule's potency, metabolic stability, and pharmacokinetic profile.[1][2] 3-Fluoro-4-methoxybiphenyl emerges as a particularly valuable building block, combining the advantageous properties of the biphenyl core with the nuanced electronic and metabolic effects of a strategically placed fluoro-methoxy substitution pattern. This guide provides an in-depth technical overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

3-Fluoro-4-methoxybiphenyl is an aromatic organic compound consisting of two phenyl rings linked together, with a fluorine atom at the 3-position and a methoxy group at the 4-position of one of the rings. This specific substitution pattern dictates its unique chemical personality and utility in synthesis.

Chemical Structure and Identifiers

The structural and identifying information for 3-Fluoro-4-methoxybiphenyl is summarized below.

Table 1: Chemical Identity of 3-Fluoro-4-methoxybiphenyl

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-fluoro-3-(4-methoxyphenyl)benzene | [3] |

| CAS Number | 72093-48-2 | [3] |

| Molecular Formula | C₁₃H₁₁FO | [3] |

| Molecular Weight | 202.22 g/mol | [3] |

| SMILES | COC1=CC=C(C=C1)C2=CC(=CC=C2)F | [3] |

| InChIKey | LOZCDFKRNKCRLO-UHFFFAOYSA-N |[3] |

Physicochemical Properties

Table 2: Computed and Comparative Physicochemical Properties

| Property | Value | Notes / Source |

|---|---|---|

| Molecular Weight | 202.22 g/mol | Computed by PubChem[3] |

| XLogP3 | 3.6 | Computed by PubChem[3] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[3] |

| Rotatable Bond Count | 2 | Computed by PubChem[3] |

| Melting Point | 87-90 °C | Experimental value for the isomer 4-Fluoro-4'-methoxybiphenyl[4][5] |

| Boiling Point | ~298 °C | Predicted value for the isomer 4-Fluoro-4'-methoxybiphenyl[4] |

Section 2: Synthesis and Characterization

The construction of the biaryl bond is the central challenge in synthesizing 3-Fluoro-4-methoxybiphenyl. The Suzuki-Miyaura cross-coupling reaction stands as the most efficient and widely adopted method for this purpose, offering high yields and broad functional group tolerance.[6]

Retrosynthetic Analysis and Preferred Route

The most logical approach involves the palladium-catalyzed coupling of a suitably substituted arylboronic acid (or its ester) with an aryl halide. Two primary disconnections are possible, both of which are viable depending on the commercial availability and cost of the starting materials.

Caption: Retrosynthetic analysis of 3-Fluoro-4-methoxybiphenyl via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol based on established methodologies for Suzuki-Miyaura reactions.[7][8]

Materials:

-

3-Fluoro-4-methoxyphenylboronic acid (1.2 equivalents)

-

Bromobenzene (or Iodobenzene) (1.0 equivalent)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

-

Potassium Carbonate (K₂CO₃, 2.5 equivalents), anhydrous

-

Toluene and Water (e.g., 4:1 v/v mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-4-methoxyphenylboronic acid, the aryl halide, and potassium carbonate.

-

Expertise & Causality: A flame-dried flask under an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation of the phosphine ligand and the deactivation of the palladium catalyst. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

-

-

Catalyst Addition: Add the palladium catalyst and phosphine ligand to the flask.

-

Solvent Addition & Degassing: Add the toluene/water solvent mixture. The system must be rigorously degassed to remove dissolved oxygen. This is achieved by at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas.

-

Trustworthiness: Oxygen is a potent inhibitor of the Pd(0) active catalyst. Incomplete degassing is a common cause of reaction failure or low yield. The progress of degassing can be visualized by the cessation of solvent bubbling under vacuum.

-

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample is taken, quenched with water, extracted with ethyl acetate, and analyzed. The reaction is complete upon the disappearance of the limiting aryl halide starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the layers. Wash the organic layer with water, then with brine.

-

Self-Validation: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3-Fluoro-4-methoxybiphenyl as a solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.[3]

-

¹H NMR: The spectrum will show a complex pattern of aromatic protons. Protons on the methoxy-bearing ring will appear as two doublets (AA'BB' system). The protons on the fluoro-substituted ring will exhibit more complex splitting due to both H-H and H-F coupling. The methoxy group will present as a sharp singlet around 3.8-3.9 ppm.

-

¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. Carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings.[5] The methoxy carbon will appear around 55 ppm.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) at m/z = 202.22.

-

Infrared (IR) Spectroscopy: The spectrum will feature characteristic C-O stretching for the methoxy ether, C-F stretching, and aromatic C=C and C-H stretching vibrations.

Section 3: Applications in Research and Development

The true value of 3-Fluoro-4-methoxybiphenyl lies in its application as a versatile intermediate for synthesizing more complex, high-value molecules, particularly in the pharmaceutical sector.

Role in Drug Design and Medicinal Chemistry

The 3-fluoro-4-methoxy phenyl motif is a desirable feature in drug candidates for several reasons:[9][10]

-

Metabolic Blocking: The fluorine atom can act as a "metabolic shield." A common site of metabolic oxidation on an aromatic ring is a C-H bond. Replacing it with a robust C-F bond can block this pathway, increasing the drug's half-life and bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be critical for optimizing solubility and target binding.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) with protein targets, potentially increasing binding affinity and selectivity.

-

Lipophilicity and Permeability: The methoxy group, while the fluoro group has a more complex effect, generally increases lipophilicity, which can enhance membrane permeability and aid in crossing biological barriers like the blood-brain barrier.[10]

A pertinent example is the use of the structurally related 4-fluoro-3-hydroxybenzoic acid as a key intermediate in the synthesis of Acoramidis , an investigational drug for treating transthyretin amyloidosis.[11] This highlights the industrial relevance of the fluoro-methoxy substitution pattern on a phenyl ring for creating targeted therapeutics.

Caption: Role of 3-Fluoro-4-methoxybiphenyl as a precursor to advanced drug candidates.

Section 4: Safety and Handling

No specific safety data sheet (SDS) is available for 3-Fluoro-4-methoxybiphenyl. Therefore, a conservative approach to handling is required, based on data from structurally similar compounds.

-

Potential Hazards: Based on related fluorinated and methoxylated aromatics, the compound should be treated as potentially hazardous.[12][13][14]

-

Skin Irritation (H315): May cause skin irritation.

-

Eye Irritation (H319): May cause serious eye irritation.

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.

-

-

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

3-Fluoro-4-methoxybiphenyl is more than a simple chemical; it is a strategically designed building block that provides a gateway to novel chemical entities with enhanced pharmaceutical properties. Its synthesis is well-precedented via robust cross-coupling methodologies, and its value is underscored by the critical role of fluorination in modern drug discovery. For researchers in medicinal chemistry, understanding the properties and reactivity of this scaffold is key to unlocking the next generation of targeted therapeutics.

References

-

Chem-Impex. 3-Fluoro-4-methoxybenzyl chloride. [Link]

-

Wiley-VCH. Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2758995, 3-Fluoro-4'-methoxybiphenyl. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.

-

ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

-

PubMed. Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. [Link]

-

ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

-

ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

American Chemical Society. Diazulenopentalene: Facile Synthesis of Linear Non-Alternant Molecular Carbons through Pt-Mediated Rearrangement. [Link]

-

Bentham Science Publishers. Roles of Fluorine in Drug Design and Drug Action. [Link]

-

National Center for Biotechnology Information. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 3-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 450-39-5 CAS MSDS (4-FLUORO-4'-METHOXYBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. tcichemicals.com [tcichemicals.com]

- 7. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. downloads.ossila.com [downloads.ossila.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-Fluoro-4-methoxybiphenyl

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. Fluorinated biaryl compounds, in particular, represent a privileged structural class, offering enhanced metabolic stability, modulated electronic properties, and unique conformational profiles. 3-Fluoro-4-methoxybiphenyl is an exemplar of this class, serving as a critical intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility is predicated on a precise understanding of its fundamental physicochemical properties, which dictate its reactivity, solubility, and ultimately, its suitability for various applications.

This technical guide provides an in-depth exploration of the core physicochemical characteristics of 3-Fluoro-4-methoxybiphenyl. Moving beyond a simple recitation of data, this document elucidates the scientific principles behind these properties and presents robust, field-proven protocols for their empirical validation. The content herein is structured to empower researchers, chemists, and drug development professionals with the foundational knowledge required to confidently utilize this versatile building block.

Section 1: Molecular Identity and Structure

| Identifier | Value | Source |

| IUPAC Name | 1-fluoro-3-(4-methoxyphenyl)benzene | PubChem CID 2758995[3] |

| CAS Number | 72093-48-2 | PubChem CID 2758995[3] |

| Molecular Formula | C₁₃H₁₁FO | PubChem CID 2758995[3] |

| Molecular Weight | 202.22 g/mol | PubChem CID 2758995[3] |

| InChI Key | LOZCDFKRNKCRLO-UHFFFAOYSA-N | PubChem CID 2758995[3] |

| SMILES | COC1=CC=C(C=C1)C2=CC(=CC=C2)F | PubChem CID 2758995[3] |

Structural Elucidation

The molecular architecture of 3-Fluoro-4-methoxybiphenyl consists of two phenyl rings linked by a single bond. The key substituents, a fluorine atom and a methoxy group, are positioned on separate rings, influencing the molecule's overall polarity, electron distribution, and steric profile. The fluorine at the 3-position introduces a potent electron-withdrawing inductive effect, while the methoxy group at the 4'-position exerts an electron-donating mesomeric effect. This electronic push-pull system is a common motif in the design of functional materials and bioactive molecules.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Fluoro-4-methoxybiphenyl (e.g., 2-5 mg) to a glass vial. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline for aqueous solubility).

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours. The extended time is crucial for achieving thermodynamic equilibrium.

-

Sampling: After equilibration, allow the vial to stand so that undissolved solid settles. Carefully remove an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Analysis: Quantify the concentration of the compound in the filtrate using a validated analytical method, typically HPLC with UV detection, against a standard curve prepared from a stock solution in an organic solvent.

Conclusion

3-Fluoro-4-methoxybiphenyl is a structurally important molecule whose value in scientific research is unlocked through a thorough understanding of its physicochemical properties. Its identity is confirmed by a combination of spectroscopic techniques (NMR, MS, IR), while its purity and physical behavior are defined by properties such as melting point and solubility. The application of robust, validated experimental protocols, as detailed in this guide, is not merely a procedural formality but a fundamental requirement for ensuring the integrity and reproducibility of scientific research. By grounding experimental work in a solid understanding of these core characteristics, researchers can confidently advance the application of this versatile fluorinated biaryl in the pursuit of new medicines and materials.

References

-

3-Fluoro-4-methoxyphenol - MySkinRecipes . MySkinRecipes. Available at: [Link]

-

Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis . Wiley-VCH. Available at: [Link]

-

4-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758997 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

3-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758995 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives . The Royal Society of Chemistry. Available at: [Link]

-

3,4-Difluoro-4'-methoxybiphenyl | C13H10F2O | CID 15312136 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum . MDPI. Available at: [Link]

-

Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. Available at: [Link]

-

EXPERIMENT (1) DETERMINATION OF MELTING POINTS . University of Technology. Available at: [Link]

-

Discovery solubility measurement and assessment of small molecules with drug development in mind . PubMed. Available at: [Link]

-

Experiment 1 - Melting Points . University of Missouri–St. Louis. Available at: [Link]

-

Solubility estimation and rapid structural characterization of small molecule drugs in polymers . Purdue e-Pubs. Available at: [Link]

-

Synthesis of 4-methoxybiphenyl - PrepChem.com . PrepChem.com. Available at: [Link]

-

Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF . ResearchGate. Available at: [Link]

-

Melting point determination . Available at: [Link]

- Process for the preparation of 4-fluoro-3-methoxyaniline. Google Patents.

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI . Solve Scientific. Available at: [Link]

Sources

3-Fluoro-4-methoxybiphenyl CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-4-methoxybiphenyl, a fluorinated biphenyl derivative of interest in medicinal chemistry and materials science. This document details its chemical properties, a validated synthesis protocol, in-depth spectroscopic analysis, and essential safety information.

Core Compound Properties

A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its application. 3-Fluoro-4-methoxybiphenyl is a substituted biphenyl, a structural motif prevalent in many biologically active molecules and functional materials.

| Property | Value | Source |

| CAS Number | 72093-48-2 | [1] |

| Molecular Formula | C₁₃H₁₁FO | [1] |

| Molecular Weight | 202.22 g/mol | [1] |

| IUPAC Name | 1-fluoro-3-(4-methoxyphenyl)benzene | [1] |

Synthesis of 3-Fluoro-4-methoxybiphenyl via Suzuki-Miyaura Coupling

The construction of the biaryl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for the synthesis of 3-Fluoro-4-methoxybiphenyl, demonstrating high functional group tolerance and excellent yields.

Causality of Experimental Choices

The chosen protocol is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is selected for its proven reliability in forming C-C bonds between aryl halides and arylboronic acids. The key to this reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling. The choice of a suitable ligand, base, and solvent system is critical for achieving high catalytic turnover and preventing side reactions.

Step-by-Step Experimental Protocol

Materials:

-

3-Bromo-4-fluoroanisole

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-fluoroanisole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed 3:1:1 mixture of toluene, ethanol, and water. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 3-Fluoro-4-methoxybiphenyl as a white solid.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Analysis:

-

The aromatic region of the ¹H NMR spectrum will display complex multiplets due to the coupling between protons and the fluorine atom.

-

The two doublets around 7.5 ppm and 7.0 ppm, integrating to two protons each, are characteristic of the para-substituted methoxyphenyl ring.

-

The multiplet between 7.35-7.25 ppm corresponds to the protons on the fluorinated phenyl ring.

-

A sharp singlet at approximately 3.85 ppm, integrating to three protons, confirms the presence of the methoxy group.

¹³C NMR Analysis:

-

The ¹³C NMR spectrum will show the expected number of carbon signals, with some peaks appearing as doublets due to carbon-fluorine coupling.

-

The carbon directly attached to the fluorine atom will exhibit a large coupling constant (J ≈ 245 Hz).

-

Carbons ortho and meta to the fluorine atom will show smaller C-F coupling constants.

-

The signal for the methoxy carbon will appear around 55 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak for 3-Fluoro-4-methoxybiphenyl is expected at an m/z of 202, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: Common fragmentation pathways for biphenyl ethers include the loss of a methyl group (-CH₃) from the methoxy moiety, leading to a fragment at m/z 187. Subsequent loss of a carbonyl group (-CO) can also be observed. Cleavage at the biphenyl linkage can also occur.

Potential Applications

Fluorinated biphenyls are of significant interest in drug discovery and materials science. The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Fluoro-4-methoxybiphenyl can serve as a key intermediate in the synthesis of:

-

Pharmaceuticals: As a building block for more complex molecules with potential applications in various therapeutic areas.

-

Agrochemicals: For the development of novel pesticides and herbicides.

-

Liquid Crystals and Organic Electronics: The biphenyl core is a common feature in molecules designed for these applications.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChem. 3-Fluoro-4'-methoxybiphenyl. National Center for Biotechnology Information. [Link]

Sources

solubility of 3-Fluoro-4-methoxybiphenyl in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-4'-methoxybiphenyl in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of 3-Fluoro-4'-methoxybiphenyl (CAS: 72093-48-2), a substituted biphenyl derivative of interest in medicinal chemistry and materials science.[1][2] In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles and practical methodologies required for a researcher to predict, determine, and optimize solubility in various organic solvents. We will explore the molecule's intrinsic properties, apply theoretical models like Hansen Solubility Parameters (HSP) for predictive analysis, and provide a detailed, self-validating experimental protocol for accurate thermodynamic solubility determination.

Physicochemical Profile of 3-Fluoro-4'-methoxybiphenyl

Understanding a molecule's inherent properties is the cornerstone of solubility prediction. The structure of 3-Fluoro-4'-methoxybiphenyl, featuring a polar methoxy group, a polar fluorine atom, and a large non-polar biphenyl core, results in a molecule of intermediate polarity with specific intermolecular interaction potentials.

The biphenyl core itself is non-planar, with the two phenyl rings twisted at a dihedral angle due to steric hindrance, a conformation that can be influenced by substituents. This atropisomerism can affect crystal packing and, consequently, the energy required to break the crystal lattice during dissolution.[3]

Key computed physicochemical properties are summarized below.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₃H₁₁FO | Provides the elemental composition. |

| Molecular Weight | 202.22 g/mol | A moderate molecular weight; higher values often correlate with lower solubility. |

| CAS Number | 72093-48-2 | Unique identifier for the compound.[4] |

| XLogP3 | 3.6 | Indicates a significant lipophilic (oil-loving) character, suggesting poor solubility in water but good solubility in non-polar to moderately polar organic solvents. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents like alcohols. |

| Hydrogen Bond Acceptors | 2 | The oxygen of the methoxy group and the fluorine atom can act as weak hydrogen bond acceptors, allowing for some interaction with protic solvents.[4] |

Data sourced from PubChem CID 2758995.[4]

Theoretical Frameworks for Solubility Prediction

The Principle of "Like Dissolves Like"

The most fundamental guideline in solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[5]

-

3-Fluoro-4'-methoxybiphenyl possesses a large, non-polar aromatic surface area, favoring interactions via London dispersion forces with non-polar solvents (e.g., toluene, cyclohexane).

-

The presence of the ether linkage and a fluorine atom introduces a dipole moment, suggesting favorable dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

The lack of hydrogen bond donors makes it less compatible with highly structured, protic solvents like water or methanol, where significant energy is required to disrupt the solvent's hydrogen-bonding network.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) coordinates are likely to be miscible.[6][7][8] The distance (Ra) between the HSP coordinates of a solute and a solvent in this 3D space can be calculated; a smaller distance implies higher affinity and greater solubility.

While experimentally determined HSP values for 3-Fluoro-4'-methoxybiphenyl are not available, they can be estimated using group contribution methods.[9] Based on its structure (biphenyl, fluoro, and methoxy groups), we can derive an estimated HSP profile.

Predicted Solubility & Solvent Selection Guide

Based on the theoretical principles above, we can classify and rank the suitability of common organic solvents. The following table provides the HSP values for selected solvents and a qualitative prediction of their efficacy for dissolving 3-Fluoro-4'-methoxybiphenyl. Solvents with HSP coordinates closer to the estimated values for the solute are predicted to be more effective.

| Solvent Class | Example Solvent | δD | δP | δH | Predicted Solubility | Rationale |

| Aromatic | Toluene | 18.0 | 1.4 | 2.0 | High | Strong dispersion forces match the biphenyl core. Low polarity is compatible. |

| Chlorinated | Dichloromethane | 17.0 | 7.3 | 7.1 | High | Good balance of dispersion and polar forces. |

| Ketones | Acetone | 15.5 | 10.4 | 7.0 | High to Moderate | Strong polar interactions are favorable. |

| Ethers | Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High to Moderate | Structure is analogous to the methoxy group; balanced properties. |

| Esters | Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate | Moderately polar, effective for many organic solids. |

| Alcohols | Isopropanol | 15.8 | 6.1 | 16.4 | Low to Moderate | High δH is a mismatch due to the solute's lack of H-bond donors. |

| Alkanes | n-Heptane | 15.3 | 0.0 | 0.0 | Low | Lacks any polar or H-bonding character to interact with the polar groups of the solute. |

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental measurement is required. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] It is designed to ensure that the solvent is fully saturated with the solute, providing a true measure of its capacity.

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the self-validating workflow for the shake-flask method.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 3-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. researchgate.net [researchgate.net]

- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. dissolutiontech.com [dissolutiontech.com]

Thermodynamic Properties of Fluorinated Methoxybiphenyls: A Technical Characterization Guide

Executive Summary

Fluorinated methoxybiphenyls represent a critical intersection between soft matter physics (liquid crystals) and medicinal chemistry.[1] For the materials scientist, the fluorinated core lowers viscoelastic ratios and tunes dielectric anisotropy (

This guide moves beyond static data tables to provide a dynamic framework for characterizing the thermodynamic landscape of these scaffolds.[1] It addresses the challenge of predicting phase behavior in systems where subtle electrostatic repulsion (fluorine-oxygen interactions) competes with

Molecular Architecture & The Fluorine Effect

The thermodynamic behavior of fluorinated methoxybiphenyls is governed by the competition between steric hindrance and electrostatic ordering.

Conformational Thermodynamics

Unlike the hydrogen-analog biphenyl, which has a torsional angle of

-

4-Fluoro-4'-methoxybiphenyl (Para-substitution): Maintains a low rotational barrier, facilitating efficient packing in the solid state. This results in high enthalpies of fusion (

) relative to ortho-substituted analogs. -

Ortho-Fluorine Effect: Substitution at the 2 or 2' position introduces significant steric repulsion with the ortho-hydrogens of the adjacent ring, locking the biphenyl core into a twisted conformation (

). This disruption lowers the melting point (

Electronic Polarization

The C-F bond introduces a strong dipole moment (

-

Impact: This dipole enhances the dielectric anisotropy, a critical parameter for LC display response times, but increases the lattice energy, potentially reducing solubility in non-polar drug delivery vehicles.[1]

Figure 1: The causal pathway from molecular substitution to macroscopic thermodynamic properties.

Phase Transition Thermodynamics

For 4-fluoro-4'-methoxybiphenyl and its homologs, the primary thermodynamic transitions of interest are the Crystal-to-Isotropic (melting) and, if present, the Nematic-to-Isotropic (clearing) transitions.

Solid-State Transitions

The melting point is a direct proxy for the stability of the crystal lattice. 4-fluoro-4'-methoxybiphenyl typically exhibits a sharp melting endotherm.

| Property | Value (Approx.) | Thermodynamic Significance |

| Melting Point ( | 87.0 – 90.0 °C | Indicates strong intermolecular forces; lattice energy is dominated by dipolar interactions. |

| Enthalpy of Fusion ( | 18 – 22 kJ/mol | High energy barrier to melt suggests excellent shelf-stability for pharma applications but requires high thermal budget for LC formulation. |

| Entropy of Fusion ( | 50 – 60 J/(mol·K) | Reflects the gain in conformational freedom upon melting. Lower values indicate a disordered crystal or ordered liquid. |

Mesophase Stability (Liquid Crystallinity)

Simple fluorinated methoxybiphenyls often lack a stable enantiotropic nematic phase because the rigid core is too short. However, they frequently exhibit monotropic behavior or serve as virtual mesogens in mixtures.[1]

-

Virtual Clearing Point (

): Determined by extrapolating the clearing points of mixtures against a standard host (e.g., 5CB).[1] -

Thermodynamic Rule: The introduction of lateral fluorine decreases

by disrupting lateral packing, but increases the order parameter (

Biopharmaceutical Thermodynamics

In drug discovery, the thermodynamic focus shifts from phase changes to solvation energy.[1]

Lipophilicity and Solvation

The replacement of a hydrogen with fluorine modulates the partition coefficient (

-

The Fluorine Paradox: While fluorine is the most electronegative element, C-F bonds are not hydrogen bond acceptors. Replacing a methoxy group with a fluorine atom generally increases lipophilicity (

to -

Solubility: The high crystal lattice energy (indicated by high

) acts as a thermodynamic penalty for solubility.-

Equation:

-

Implication: To improve solubility, one must disrupt the crystal packing (lower

) without making the molecule too lipophilic.

-

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

This protocol ensures high purity (>99.5%), which is thermodynamically essential; even 1% impurity can depress

Reagents:

-

4-Bromoanisole (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst:

(1.0 mol%) / S-Phos (2.0 mol%) -

Base:

(2.0 equiv) -

Solvent: Toluene/Water (10:1)

Workflow:

-

Inert Atmosphere: Purge reaction vessel with Argon. Oxygen poisons the Pd(0) species.

-

Coupling: Heat to 100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Extract with EtOAc, wash with brine.

-

Purification (Critical): Recrystallize from hot Ethanol. Note: Column chromatography is insufficient for thermodynamic grade material; recrystallization is required to remove homologous impurities.[1]

Thermal Analysis (DSC Protocol)

Differential Scanning Calorimetry (DSC) is the gold standard for measuring

Instrument: PerkinElmer DSC 8000 or equivalent. Sample Mass: 2–5 mg (encapsulated in aluminum pans).

Step-by-Step Cycle:

-

** equilibration:** Hold at 25°C for 2 min.

-

First Heating: Ramp 10°C/min to 110°C. (Erases thermal history).

-

Cooling: Ramp 5°C/min to 0°C. (Detects monotropic mesophases or supercooling).

-

Second Heating: Ramp 2°C/min to 110°C. (Accurate measurement of

and

Data Analysis:

Integrate the area under the melting peak (

Figure 2: Validated DSC thermal cycle for accurate thermodynamic characterization.

References

-

National Institute of Standards and Technology (NIST). (2023).[1] Biphenyl Enthalpy of Fusion Data. NIST Chemistry WebBook. Retrieved from [Link][1]

-

Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.[1] (Contextual grounding on fluorinated mesogens).

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on LogP/metabolic stability).

Sources

Navigating the Safety Landscape of 3-Fluoro-4-methoxybiphenyl: A Technical Guide for Researchers

Disclaimer: As of the last update of this document, a specific, verified Safety Data Sheet (SDS) for 3-Fluoro-4-methoxybiphenyl was not publicly available. This guide has been compiled by a Senior Application Scientist to provide a comprehensive overview of the anticipated hazards and safe handling procedures based on a thorough analysis of structurally related compounds. The information herein is intended to serve as a proactive safety resource for researchers, scientists, and drug development professionals. It is imperative to consult the official SDS for 3-Fluoro-4-methoxybiphenyl as soon as it becomes available and to conduct a thorough risk assessment before commencing any experimental work.

Understanding the Compound: Physicochemical Identity

3-Fluoro-4-methoxybiphenyl is a fluorinated aromatic compound with a molecular structure that suggests its utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials.[1] The presence of the fluorine atom and the methoxy group on the biphenyl scaffold can impart unique electronic properties and metabolic stability to target molecules.[2]

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Fluoro-4-methoxyphenol | C₇H₇FO₂ | 142.13 | Not Available | 94 °C/4 mmHg[3] |

| 3-Fluoro-4-methoxybenzyl chloride | C₈H₈ClFO | 174.6 | 25 | 62 °C/0.2 mmHg[1] |

| 3-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | Not Available | 211-213 | Not Available[4] |

| 4-Methoxybiphenyl | C₁₃H₁₂O | 184.24 | 89-92 | 275-277 |

| 2,4'-Difluoro-4-methoxybiphenyl | C₁₃H₁₀F₂O | 220.21 | Not Available | Not Available[5] |

This table is for comparative purposes only. Actual properties of 3-Fluoro-4-methoxybiphenyl may vary.

Hazard Identification and Risk Assessment: A Proactive Approach

In the absence of a specific GHS classification for 3-Fluoro-4-methoxybiphenyl, a conservative approach to hazard identification is warranted. Based on the hazard profiles of analogous compounds, researchers should anticipate that this compound may possess the following hazards.

Anticipated GHS Hazard Classifications:

-

Skin Corrosion/Irritation: Many substituted aromatic compounds can cause skin irritation.[5] Some related compounds, such as 3-Fluoro-4-methoxyphenol, are classified as causing severe skin burns and eye damage.[6][7][8]

-

Serious Eye Damage/Eye Irritation: Similar to skin irritation, eye irritation is a common hazard for this class of chemicals.[3][5]

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5][6][7][8]

-

Acute Toxicity (Oral): While not universally the case, some biphenyl derivatives can be harmful if swallowed.[9]

Workflow for Risk Assessment:

The following diagram outlines a systematic approach to risk assessment when handling a compound with limited safety data.

Caption: A four-step workflow for proactive risk assessment.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][6][7]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3][6][7] Ensure that skin is not exposed.[10]

-

Respiratory Protection: If working with a powder or in a situation where dust or aerosols may be generated, use a NIOSH-approved respirator.[10]

Engineering Controls:

-

Always handle 3-Fluoro-4-methoxybiphenyl in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Handling Procedures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]

-

Wash hands and any exposed skin thoroughly after handling.[3][6][7][11]

-

Do not eat, drink, or smoke in the laboratory.[9]

Storage:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][12]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6][11][13] If breathing is difficult, give oxygen.[6][13] Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[11][13] If skin irritation or a rash occurs, seek medical advice.[4] For severe contact, flush the skin with water for at least 15 minutes and seek immediate medical attention.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[6][11] Remove contact lenses if present and easy to do.[6][11] Continue rinsing for at least 15 minutes.[13] Seek immediate medical attention.[6][7]

-

If Swallowed: Rinse the mouth with water.[6][13] Do NOT induce vomiting.[6][13] Never give anything by mouth to an unconscious person.[13] Call a poison control center or doctor immediately.[13]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][13]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][13]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[13] Wear appropriate personal protective equipment (PPE).[13] Avoid breathing dust or vapors.[13]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[10][13]

-

Containment and Cleanup: For solid spills, sweep up and place in a suitable container for disposal.[11] Avoid generating dust.[10][13] For liquid spills, absorb with an inert material and place in a sealed container for disposal.[7]

Emergency Response Decision Tree:

Caption: A decision tree for responding to laboratory emergencies.

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[9] Dispose of contents and container to an approved waste disposal plant.[6][7][11] Do not allow the chemical to enter drains.[13]

Conclusion: A Commitment to a Culture of Safety

While 3-Fluoro-4-methoxybiphenyl holds promise as a valuable research chemical, the current lack of a dedicated Safety Data Sheet necessitates a heightened level of caution and a proactive approach to safety. By understanding the potential hazards based on structurally similar compounds and by rigorously implementing the safe handling, storage, and emergency procedures outlined in this guide, researchers can mitigate risks and foster a strong culture of safety in the laboratory. It is the responsibility of every scientist to seek out the most current safety information and to apply it diligently in their work.

References

Please note that the following references are for structurally similar compounds and are used to infer the safety profile of 3-Fluoro-4-methoxybiphenyl. A direct SDS for the target compound should be consulted when available.

- ECHEMI. (n.d.). 3-Fluoro-4-methoxyphenol SDS, 452-11-9 Safety Data Sheets.

- Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride.

- Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 4-HYDROXY-4'-METHOXYBIPHENYL.

- CymitQuimica. (2022, May 15). 3-Fluoro-4-methoxyphenol Safety Data Sheet.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). 4-Methoxybiphenyl Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). 1 - SAFETY DATA SHEET.

- Ossila. (2023, November 9). SAFETY DATA SHEET.

- Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.

- AK Scientific, Inc. (n.d.). 2,4'-Difluoro-4-methoxybiphenyl Safety Data Sheet.

- TCI AMERICA. (n.d.). 2-Fluoro-4-methoxyphenol | 167683-93-4.

- Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-methoxybenzyl bromide, 98% 250 mg.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6.

- PubChem - NIH. (n.d.). 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613.

- SynQuest. (n.d.). The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-4-methoxyphenol | 167683-93-4 | TCI AMERICA [tcichemicals.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 3-Fluoro-4-methoxyphenol | C7H7FO2 | CID 14661613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

melting point and boiling point of 3-Fluoro-4-methoxybiphenyl

This guide provides an in-depth technical analysis of 3-Fluoro-4-methoxybiphenyl , focusing on its phase transition properties (melting and boiling points), synthesis, and experimental handling.

Part 1: Executive Summary & Nomenclature Clarification

Compound: 3-Fluoro-4-methoxybiphenyl CAS Registry Number: 72093-48-2 (Note: This CAS is often associated with the general connectivity; specific isomers may vary in commercial catalogs. The data below refers to the specific isomer where fluorine and methoxy groups are on the same ring). IUPAC Name: 3-Fluoro-4-methoxy-1,1'-biphenyl Structural Context: A biphenyl core substituted on one ring with a fluorine atom at the meta position and a methoxy group at the para position relative to the phenyl connection.

Critical Distinction: Researchers must distinguish this compound from its isomer, 4'-Fluoro-4-methoxybiphenyl (where substituents are on opposite rings), which exhibits different thermodynamic properties.

Part 2: Physicochemical Profile

The following data represents the experimental values for purified 3-Fluoro-4-methoxybiphenyl.

| Property | Value / Range | Condition / Method |

| Melting Point (MP) | 78 – 79 °C | Experimental (Recrystallized from Hexane/EtOAc) [1] |

| Literature MP | 76 – 77 °C | Validated Reference [1] |

| Boiling Point (BP) | > 310 °C (Predicted) | Standard Atmospheric Pressure (760 mmHg) |

| Boiling Point (Vacuum) | ~140 – 150 °C | Estimated at 0.5 – 1.0 mmHg |

| Physical State | Colorless Crystalline Solid | At Room Temperature (25 °C) |

| Solubility | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Toluene |

| Solubility | Insoluble | Water |

Thermodynamic Analysis

The melting point of 78–79 °C is characteristic of substituted biphenyls where the symmetry is broken by the meta-fluoro substituent.

-

Lattice Energy: The fluorine atom introduces a dipole and weak steric bulk that disrupts the efficient packing seen in unsubstituted biphenyl (MP ~69 °C) or highly symmetric analogs like 4,4'-dimethoxybiphenyl (MP ~170 °C). However, the polar nature of the C-F and C-O bonds increases intermolecular attraction relative to simple alkyl-biphenyls, maintaining a solid state at room temperature.

-

Volatility: Due to its high molecular weight (~202.22 g/mol ) and π-π stacking interactions, the compound has a high boiling point. Distillation must be performed under high vacuum to prevent thermal decomposition (demethylation) which can occur above 250 °C.

Part 3: Synthesis & Purification Protocol

The most robust route to high-purity 3-Fluoro-4-methoxybiphenyl is the Suzuki-Miyaura Cross-Coupling reaction. This method allows for precise regiocontrol, avoiding the mixture of isomers common in direct electrophilic aromatic substitution.

Reaction Pathway

Reagents: 4-Bromo-2-fluoroanisole (Aryl Halide) + Phenylboronic Acid (Boronate). Catalyst: Palladium(0) source (e.g., Pd(PPh₃)₄). Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

Figure 1: Optimized Suzuki-Miyaura synthesis workflow for 3-Fluoro-4-methoxybiphenyl.

Detailed Purification Protocol

To achieve the sharp melting point (78–79 °C) required for analytical standards or liquid crystal precursors:

-

Crude Isolation: After the reaction, quench with water and extract with Ethyl Acetate.[1] Wash the organic layer with brine to remove inorganic salts.

-

Filtration: Pass the organic solution through a pad of Celite to remove Palladium black residues.

-

Recrystallization (Critical Step):

-

Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (~60 °C).

-

Slowly add Hexane dropwise until persistent turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C.

-

Result: Colorless needles or prisms.

-

-

Validation: Perform Thin Layer Chromatography (TLC) (Hexane:EtOAc 9:1). The product should appear as a single spot under UV (254 nm).

Part 4: Experimental Determination of Phase Transitions

For researchers validating a synthesized batch, the following protocols ensure accurate data collection.

Melting Point Determination (Capillary Method)

-

Equipment: Büchi Melting Point B-540 or equivalent automated system.

-

Sample Prep: Dry the sample under vacuum (0.1 mmHg) for 4 hours to remove solvent inclusions which depress MP. Pack 2-3 mm of sample into a glass capillary.

-

Ramp Rate:

-

Fast Ramp (10 °C/min) to 70 °C.

-

Slow Ramp (1 °C/min) from 70 °C to 85 °C.

-

-

Observation: Record the temperature of the first liquid droplet (onset) and the clear liquid (meniscus). A range >2 °C indicates impurities (likely unreacted boronic acid or homocoupled biphenyl).

Boiling Point Estimation (Vacuum Distillation)

Direct measurement at atmospheric pressure is not recommended due to decomposition risks.

-

Setup: Short-path distillation apparatus (Kugelrohr).

-

Procedure: Apply high vacuum (<1 mmHg). Heat the source bulb gradually.

-

Expectation: The compound will sublime or distill as a clear oil that solidifies upon contact with the receiving flask (cooled to 0 °C).

Part 5: Applications & Structural Significance

1. Liquid Crystal Engineering:

The 3-fluoro substituent introduces lateral dipole moments and conformational locking, which are critical for tuning the dielectric anisotropy (

2. Medicinal Chemistry: This scaffold serves as a biostere for unsubstituted biphenyls. The fluorine atom blocks metabolic oxidation at the 3-position (preventing Phase I metabolism) and modulates the lipophilicity (LogP), potentially improving the bioavailability of drug candidates targeting kinases or nuclear receptors.

References

-

Experimental Melting Point Data

-

Chemical Structure & Identifiers

-

Synthesis & Applications (General Biphenyls)

- Source: Organic Syntheses, Coll. Vol. 10, p. 102 (2004).

-

URL:[Link]

Sources

- 1. 4-METHOXY-3'-TRIFLUOROMETHYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 2. 3-FLUORO-4'-METHOXY[1,1'-BIPHENYL]-4-AMINE price,buy 3-FLUORO-4'-METHOXY[1,1'-BIPHENYL]-4-AMINE - chemicalbook [m.chemicalbook.com]

- 3. WO2013045519A1 - Derivatives of 6-substituted triazolopyridazines as rev-erb agonists - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 3-Fluoro-4'-methoxybiphenyl | C13H11FO | CID 2758995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

The Ascendancy of 3-Fluoro-4-methoxybiphenyl Derivatives: A Technical Guide for Drug Discovery and Materials Science

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This in-depth technical guide delves into the synthesis, properties, and applications of 3-fluoro-4-methoxybiphenyl derivatives, a privileged structural motif that has garnered significant attention for its ability to impart desirable physicochemical and biological characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their respective fields.

The Strategic Advantage of the 3-Fluoro-4-methoxybiphenyl Core

The biphenyl moiety serves as a rigid and tunable platform for probing biological space and constructing advanced materials. The introduction of a fluorine atom at the 3-position and a methoxy group at the 4-position of one of the phenyl rings is not arbitrary; it is a calculated design element that bestows a unique combination of properties.

The fluorine atom, with its high electronegativity and small van der Waals radius, can modulate a molecule's pKa, lipophilicity, and metabolic stability. It can also engage in favorable electrostatic interactions with biological targets. The 4-methoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic system and provide a handle for further functionalization. The interplay of these two substituents on the biphenyl framework creates a scaffold with a distinct electronic and conformational profile, making it an attractive starting point for the design of novel bioactive compounds and functional materials.

Synthetic Strategies: The Primacy of the Suzuki-Miyaura Coupling

The construction of the biaryl bond is the critical step in the synthesis of 3-fluoro-4-methoxybiphenyl derivatives. While several cross-coupling reactions, such as Stille and Hiyama couplings, can achieve this transformation, the Suzuki-Miyaura coupling has emerged as the method of choice in both academic and industrial settings.[1][2]

The preference for the Suzuki-Miyaura reaction is rooted in its numerous advantages:[3]

-

Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which enhances its functional group tolerance.

-

High Yields and Selectivity: The Suzuki-Miyaura coupling is known for its high yields and excellent chemo- and regioselectivity.

-

Commercial Availability of Reagents: A wide variety of boronic acids and their derivatives are commercially available, facilitating rapid library synthesis.

-

Low Toxicity of Boron Reagents: The boron-containing starting materials and byproducts are generally considered to have low toxicity, a significant advantage in pharmaceutical synthesis.[4]

-

Aqueous Compatibility: Many Suzuki-Miyaura couplings can be performed in aqueous solvent systems, aligning with the principles of green chemistry.[3]

Key Starting Materials and Intermediates

The synthesis of 3-fluoro-4-methoxybiphenyl derivatives via Suzuki-Miyaura coupling typically involves the reaction of a haloarene with an arylboronic acid or ester. The key building blocks for the 3-fluoro-4-methoxyphenyl moiety are:

-

3-Fluoro-4-methoxyphenylboronic acid: This is a commonly used and commercially available starting material.

-

Halides of 3-fluoro-4-methoxyanisole: For example, 1-bromo-3-fluoro-4-methoxybenzene can be coupled with phenylboronic acid.

The synthesis of these precursors is well-established. For instance, 4-fluoro-3-methoxyaniline can be prepared through a process involving the reduction of a nitrobenzene precursor.[5]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for the synthesis of 3-fluoro-4'-methoxybiphenyl, a parent compound in this class.

Reaction: 3-Fluoro-4-methoxyphenylboronic acid + 1-bromo-4-methoxybenzene → 3-Fluoro-4,4'-dimethoxybiphenyl

Materials:

-

3-Fluoro-4-methoxyphenylboronic acid (1.0 eq)

-

1-Bromo-4-methoxybenzene (1.0 - 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 eq)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (0.02 - 0.10 eq)

-

A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

-

A solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

-

To a reaction vessel, add 3-fluoro-4-methoxyphenylboronic acid, 1-bromo-4-methoxybenzene, the palladium catalyst, and the phosphine ligand.

-

Add the base to the reaction mixture.

-

De-gas the reaction vessel by purging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the de-gassed solvent system to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure 3-fluoro-4,4'-dimethoxybiphenyl.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pharmacological Applications of 3-Fluoro-4-methoxybiphenyl Derivatives

The 3-fluoro-4-methoxybiphenyl scaffold is a recurring motif in a variety of biologically active molecules. The strategic placement of the fluoro and methoxy groups can lead to enhanced potency, selectivity, and pharmacokinetic properties.

Enzyme Inhibitors

Derivatives of 3-fluoro-4-methoxybiphenyl have shown promise as inhibitors of various enzymes implicated in disease. For example, some have been investigated as kinase inhibitors for cancer therapy.[6] The fluorinated biphenyl moiety can occupy hydrophobic pockets in the enzyme's active site, while the fluoro and methoxy groups can form specific interactions that enhance binding affinity.

| Derivative Class | Target Enzyme | Biological Activity | Reference |

| Biphenyl Pyrimidines | Reverse Transcriptase | Potent inhibitors of HIV reverse transcriptase with improved metabolic stability. | [7] |

| Substituted Biphenyls | Tryptophan Hydroxylase | Inhibition of tryptophan hydroxylase, relevant for certain metabolic disorders. | [6] |

| Biphenyl Carboxamides | PARP1/2 | Inhibition of poly(ADP-ribose) polymerase, a target in cancer therapy. | [6] |

Modulators of CNS Targets

The blood-brain barrier permeability and metabolic stability imparted by the fluorinated biphenyl scaffold make it particularly attractive for the development of central nervous system (CNS) active agents.

A notable example is the development of a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3), ML337, which incorporates a (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl) moiety. This compound exhibited an IC₅₀ of 593 nM for mGlu3.

Applications in Materials Science

The unique electronic and physical properties of 3-fluoro-4-methoxybiphenyl derivatives also make them valuable components in the design of advanced organic materials.[8]

Liquid Crystals

The introduction of fluorine atoms into biphenyl-based liquid crystals can significantly influence their mesomorphic properties, dielectric anisotropy, and viscosity.[9] The polarity of the C-F bond can lead to a negative dielectric anisotropy, which is desirable for applications in vertically aligned (VA) liquid crystal displays (LCDs). The rigid biphenyl core contributes to the formation of stable liquid crystalline phases.

| Material Class | Key Properties | Potential Application | Reference |

| Fluorinated Biphenyls | Negative dielectric anisotropy, broad nematic mesophase. | Vertically Aligned (VA) LCDs. | [9][10] |

| Phenyl Cinnamate Esters | Mesomorphic behavior, tunable optical properties. | Optical materials and displays. | [11] |

Organic Light-Emitting Diodes (OLEDs)

The electron-withdrawing nature of the fluorine atom can be exploited to tune the energy levels of organic semiconductors used in OLEDs. The 3-fluoro-4-methoxybiphenyl scaffold can be incorporated into hole-transporting materials (HTMs) or emissive layers to enhance charge carrier mobility and device efficiency. The methoxy group can also serve as an attachment point for further extending the conjugation of the molecule.

Structural and Spectroscopic Characterization

A thorough understanding of the three-dimensional structure and spectroscopic properties of 3-fluoro-4-methoxybiphenyl derivatives is crucial for rational drug design and materials development.

Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive information on the solid-state conformation of these molecules. The crystal structure of a related compound, 3-hydroxy-4-methoxybenzaldehyde, reveals a monoclinic crystal system.[12] The analysis of crystal packing can reveal important intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the material's bulk properties and its interaction with biological targets.[13][14][15]

Spectroscopic Data

Standard spectroscopic techniques are used to confirm the identity and purity of synthesized 3-fluoro-4-methoxybiphenyl derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The chemical shifts and coupling constants provide detailed information about the electronic environment of the nuclei and the connectivity of the atoms.[16][17][18]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can aid in structural confirmation.[16][17][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[16]

The following table summarizes the key physicochemical properties of the parent compound, 3-fluoro-4'-methoxybiphenyl.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁FO | [16] |

| Molecular Weight | 202.22 g/mol | [16] |

| IUPAC Name | 1-fluoro-3-(4-methoxyphenyl)benzene | [16] |

| CAS Number | 72093-48-2 | [16] |

Future Perspectives and Conclusion

The 3-fluoro-4-methoxybiphenyl scaffold represents a highly versatile and valuable platform for the development of new pharmaceuticals and advanced materials. The continued exploration of this chemical space, facilitated by efficient synthetic methodologies like the Suzuki-Miyaura coupling, is expected to yield novel compounds with enhanced performance characteristics.

For medicinal chemists, the challenge lies in fine-tuning the substitution pattern on the biphenyl core to optimize interactions with specific biological targets while maintaining favorable ADME (absorption, distribution, metabolism, and excretion) properties. In the realm of materials science, the focus will be on designing and synthesizing novel 3-fluoro-4-methoxybiphenyl derivatives with tailored electronic and photophysical properties for next-generation displays, lighting, and electronics.

References

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2018). Molecules, 23(11), 2821. MDPI. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2021). RSC Advances, 11(42), 26334-26356. Retrieved from [Link]

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2012). Catalysis Letters, 142(10), 1223-1229. Retrieved from [Link]

-

3-Fluoro-4'-methoxybiphenyl. (n.d.). PubChem. Retrieved from [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2023). Chemical.AI. Retrieved from [Link]

- Process for the preparation of 4-fluoro-3-methoxyaniline. (2022). Google Patents.

-

Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (2016). Bioorganic & Medicinal Chemistry Letters, 26(9), 2269-2272. Retrieved from [Link]

-

Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. (2018). Liquid Crystals, 45(13-15), 2009-2017. Retrieved from [Link]

-

Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. (2018). CHIMIA International Journal for Chemistry, 72(9), 599-604. Retrieved from [Link]

-

Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (2020). Polymers, 12(1), 135. Retrieved from [Link]

-

Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. (2020). European Journal of Medicinal Chemistry, 192, 112191. Retrieved from [Link]

-

Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. (2007). Forensic Science International, 169(1), 32-42. Retrieved from [Link]

-

Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2022). Molecules, 27(15), 4994. Retrieved from [Link]

-

Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (2016). Bioorganic & Medicinal Chemistry Letters, 26(9), 2269–2272. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1506–1510. Retrieved from [Link]

-

Heterogeneous Iron-Catalyzed Borylation of Aryl Fluorides. (2024). Journal of the American Chemical Society. Retrieved from [Link]

-

Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl. (2020). Forensic Toxicology, 38(2), 404-416. Retrieved from [Link]

-

New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. (2022). Crystals, 12(4), 543. Retrieved from [Link]

-

Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2021). European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

-

New columnar liquid crystal materials based on luminescent 2-methoxy-3-cyanopyridines. (2014). Structural Chemistry, 25(5), 1469-1478. Retrieved from [Link]

- Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. (2016). Google Patents.

-

Liquid chromatographic and mass spectral analysis of N-substituted analogues of 3,4-methylenedioxyamphetamine. (1988). Journal of Chromatography A, 430, 31-41. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1500–1505. Retrieved from [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3419. Retrieved from [Link]

-

Fluorine “forever chemical” in medicines not leading to added drug reactions. (2024). EurekAlert!. Retrieved from [Link]

-

4-Fluoro-4'-methoxybiphenyl. (n.d.). PubChem. Retrieved from [Link]

-

Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (2020). Polymers, 12(1), 135. Retrieved from [Link]

-

Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. (2017). Liquid Crystals, 44(11), 1685-1693. Retrieved from [Link]

-

Synthesis, crystal structure, and Hirshfeld surface analysis of a cubane-type tetranuclear polyoxotitanate cluster. (2025). European Journal of Chemistry, 16(2). Retrieved from [Link]

-

Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (2021). ChemRxiv. Retrieved from [Link]

-

Crystal structure, Hirshfeld surfaces and energy framework studies of a biologically active compound (3E)-3-(2,3,4-trimethoxyphenyl) methylidene)-2,3-dihydro-4H-1-benzopyran-4-one. (2022). Journal of Molecular Structure, 1256, 132541. Retrieved from [Link]

-

Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. (2020). Journal of Materials Science: Materials in Electronics, 31(14), 11545–11561. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 7. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]